molecular formula C7H12OS B2658733 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 2460750-47-2

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol

Cat. No.: B2658733
CAS No.: 2460750-47-2
M. Wt: 144.23
InChI Key: KYHFZHXWZLVPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiabicyclo[221]heptan-3-ylmethanol is an organic compound characterized by a bicyclic structure containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol can be synthesized from 2-thiabicyclo[2.2.1]heptan-3-one. The synthesis involves the reduction of the ketone group to a hydroxyl group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis from bio-based olefin carboxylic acids. The process yields the compound in high purity and involves steps such as catalytic hydrogenation and purification .

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

2-Thiabicyclo[2.2.1]heptan-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The sulfur atom in the bicyclic structure can participate in redox reactions, affecting the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfur atom and a hydroxyl group in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-thiabicyclo[2.2.1]heptan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFZHXWZLVPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.